molecular formula C47H76O13 B1239818 (2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid CAS No. 96827-80-4

(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid

Cat. No.: B1239818
CAS No.: 96827-80-4
M. Wt: 849.1 g/mol
InChI Key: FSDVMXQBHNGLNZ-KDPRXSLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moyukamycin is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Enantiospecific Synthesis and Applications

  • Enantiospecific Synthesis : The compound has been explored in the context of enantiospecific synthesis from natural sources, such as d-fructose, using methodologies like Wittig's, Corey dideoxygenation, and Barton deoxygenation. This approach is significant in the field of organic synthesis and natural product chemistry (Cubero, Lopez-Espinosa, & Richardson, 1993).

Flexible Synthetic Methods

  • Development of Flexible Synthetic Methods : Researchers have developed methods for synthesizing enantiomerically pure dioxaspiro compounds, essential in organic chemistry and pharmaceutical research, showcasing the flexibility and adaptability of these methods (Schwartz, Hayes, Kitching, & De Voss, 2005).

Stereoisomer Synthesis

  • Synthesis of Stereoisomers : The synthesis of various stereoisomers of related dioxaspiro compounds has been achieved, illustrating the compound's relevance in understanding stereochemistry and molecular structure (Mori & Ikunaka, 1984).

Study of Spiroacetal Formation

  • Investigating Spiroacetal Formation : Research on the formation of spiroacetals in insects, involving similar molecular structures, contributes to the understanding of natural product chemistry and biosynthesis (McErlean, Fletcher, Wood, De Voss, & Kitching, 2002).

Prostanoid Building Blocks

Development of Microcystins

  • Microcystin Development : The compound has applications in the synthesis of amino acids characteristic of microcystins, underlining its relevance in environmental and toxin research (Beatty, Jennings-White, & Avery, 1992).

Insect Pheromone Component Synthesis

  • Insect Pheromone Synthesis : The synthesis of components of insect pheromones, which are structurally similar to the compound, is crucial in entomology and ecological studies (Zarbin, Oliveira, & Delay, 2003).

Total Asymmetric Synthesis

  • Total Asymmetric Synthesis : The compound has been a focus in the total asymmetric synthesis of complex molecular structures, significant in advanced organic synthesis techniques (Gerber & Vogel, 2001).

Spiroacetals in Insects

  • Role in Insect Secretions : Research on spiroacetals in insects, involving compounds with similar structures, contributes to the understanding of chemical ecology and bioactive compounds (Francke & Kitching, 2001).

Biolubricant Development

Properties

CAS No.

96827-80-4

Molecular Formula

C47H76O13

Molecular Weight

849.1 g/mol

IUPAC Name

(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid

InChI

InChI=1S/C47H76O13/c1-25(40(49)26(2)20-29(5)43(50)51)19-27(3)41-32(8)35(48)23-46(59-41)18-17-44(10,60-46)38-15-13-34(24-54-39-16-14-36(53-12)33(9)55-39)47(57-38)31(7)22-37(56-47)42-28(4)21-30(6)45(11,52)58-42/h19-20,27-39,41-42,48,52H,13-18,21-24H2,1-12H3,(H,50,51)/b25-19+,26-20+/t27-,28-,29-,30+,31?,32+,33+,34-,35-,36-,37+,38+,39+,41+,42-,44-,45-,46?,47?/m0/s1

InChI Key

FSDVMXQBHNGLNZ-KDPRXSLLSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H](C3(O2)[C@@H](CC[C@@H](O3)[C@@]4(CCC5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)/C(=C/[C@H](C)C(=O)O)/C)C)O)C)CO[C@H]6CC[C@@H]([C@H](O6)C)OC)C)(C)O)C

SMILES

CC1CC(C(OC1C2CC(C3(O2)C(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(=CC(C)C(=O)O)C)C)O)C)COC6CCC(C(O6)C)OC)C)(C)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(=CC(C)C(=O)O)C)C)O)C)COC6CCC(C(O6)C)OC)C)(C)O)C

Synonyms

moyukamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid
Reactant of Route 2
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid
Reactant of Route 3
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid
Reactant of Route 4
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid
Reactant of Route 5
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid
Reactant of Route 6
(2S,3E,6E,8S)-8-[(2S,7S,8R,9R)-7-hydroxy-2-[(2R,6S,9R)-2-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-6-[[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxymethyl]-4-methyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonona-3,6-dienoic acid

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